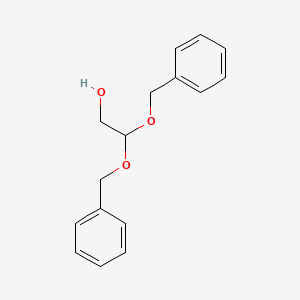![molecular formula C18H30O6 B12542594 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane CAS No. 144557-85-7](/img/structure/B12542594.png)
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane is a chemical compound with the molecular formula C18H30O6 It is a derivative of cyclohexane, where three of the hydrogen atoms are replaced by 2-(ethenyloxy)ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane typically involves the reaction of cyclohexane with 2-(ethenyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane exerts its effects involves interactions with molecular targets and pathways. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, influencing the behavior of other molecules and systems .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]: Similar structure but based on a benzene ring instead of cyclohexane.
Cyclohexane, 1,3,5-tris[2-(ethenyloxy)ethoxy]: Another derivative of cyclohexane with different substitution patterns.
Uniqueness
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
Propiedades
Número CAS |
144557-85-7 |
|---|---|
Fórmula molecular |
C18H30O6 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,4-tris(2-ethenoxyethoxy)cyclohexane |
InChI |
InChI=1S/C18H30O6/c1-4-19-9-12-22-16-7-8-17(23-13-10-20-5-2)18(15-16)24-14-11-21-6-3/h4-6,16-18H,1-3,7-15H2 |
Clave InChI |
OEUZFRQHQFQFJC-UHFFFAOYSA-N |
SMILES canónico |
C=COCCOC1CCC(C(C1)OCCOC=C)OCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)


![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
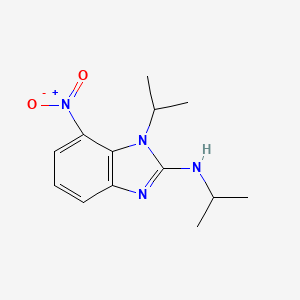
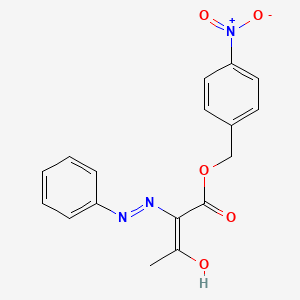
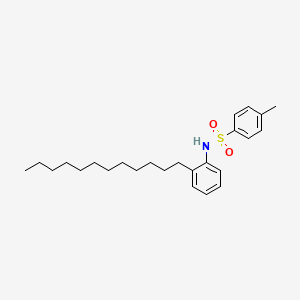
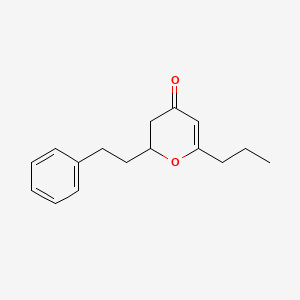

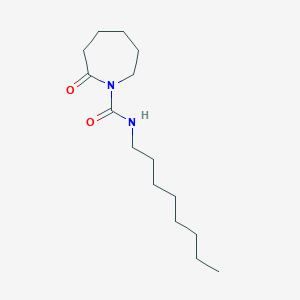
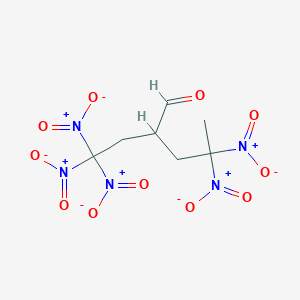
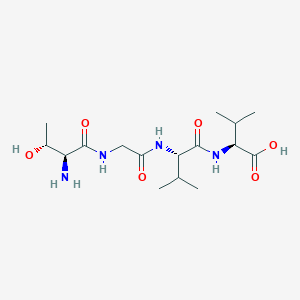
![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
